molecular formula C11H12N2O3 B8781618 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione

3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione

Cat. No.: B8781618
M. Wt: 220.22 g/mol
InChI Key: MTMVQZYXOQGNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinazoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
  • 3-(2-chloroethyl)-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
  • 6,7-dimethoxy-3-(4-methoxybenzyl)-2,4(1H,3H)-quinazolinedione

Uniqueness

3-(2-hydroxyethyl)-1-methyl-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C11H12N2O3/c1-12-9-5-3-2-4-8(9)10(15)13(6-7-14)11(12)16/h2-5,14H,6-7H2,1H3

InChI Key

MTMVQZYXOQGNPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CCO

Origin of Product

United States

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